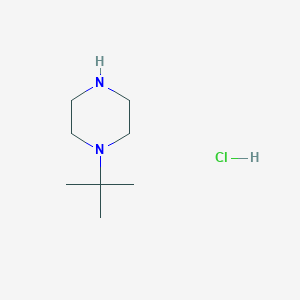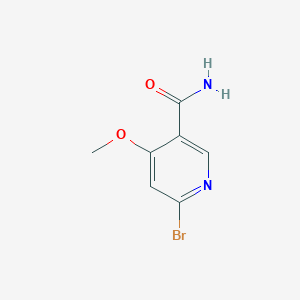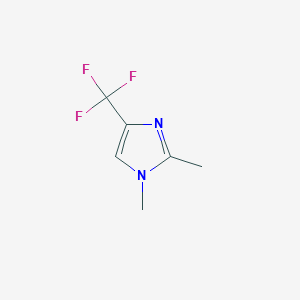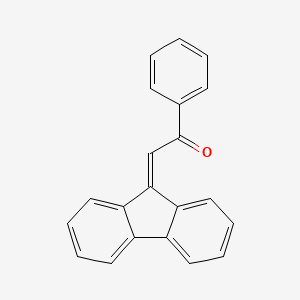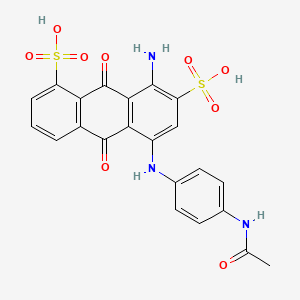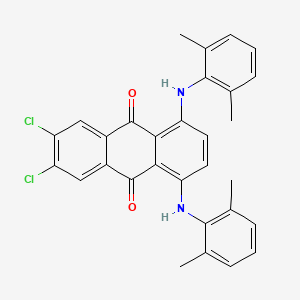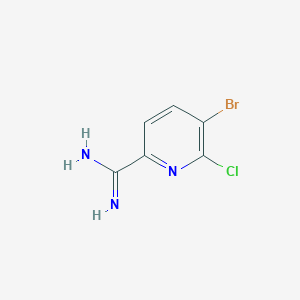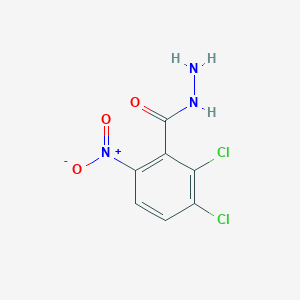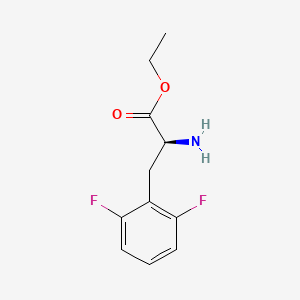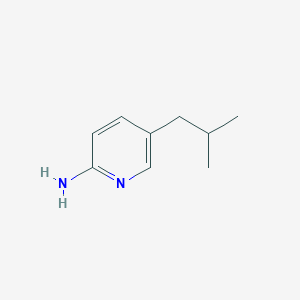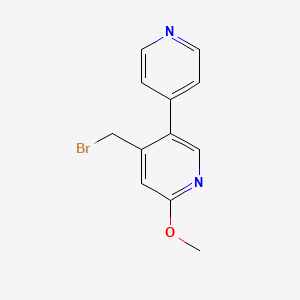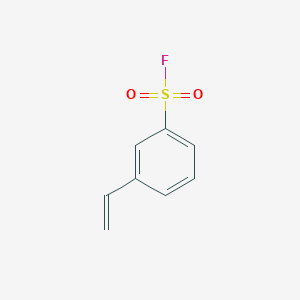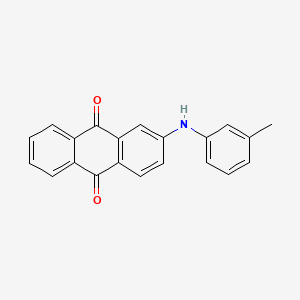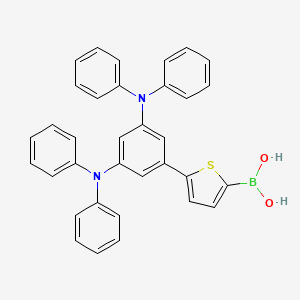
(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid is a complex organic compound that features a thiophene ring substituted with a boronic acid group and a diphenylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiophene ring through a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and substitution reactions, as well as the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the boronic acid group or to modify the thiophene ring.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions can produce a wide range of biaryl compounds, which are valuable in materials science and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of (5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group and the thiophene ring. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The thiophene ring can participate in π-π stacking interactions, which are important in the formation of organic semiconductors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-boronic acid: Similar in structure but lacks the diphenylamino groups.
(3,5-Bis(diphenylamino)phenyl)boronic acid: Similar but lacks the thiophene ring.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Shares the diphenylamino groups but has a different core structure.
Uniqueness
(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid is unique due to the combination of the boronic acid group, the thiophene ring, and the diphenylamino groups. This combination imparts unique chemical properties, making it valuable in a wide range of applications, from materials science to medicinal chemistry.
Eigenschaften
CAS-Nummer |
651329-44-1 |
|---|---|
Molekularformel |
C34H27BN2O2S |
Molekulargewicht |
538.5 g/mol |
IUPAC-Name |
[5-[3,5-bis(N-phenylanilino)phenyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C34H27BN2O2S/c38-35(39)34-22-21-33(40-34)26-23-31(36(27-13-5-1-6-14-27)28-15-7-2-8-16-28)25-32(24-26)37(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-25,38-39H |
InChI-Schlüssel |
XKGICRUPAWMHOI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(S1)C2=CC(=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


